molecular formula C22H22N6O2 B11222522 1-(1H-indazol-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11222522
M. Wt: 402.4 g/mol
InChI Key: NPKZVNXIHXFIFB-UHFFFAOYSA-N
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Description

1-(1H-INDAZOL-3-YL)-N-[2-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole ring, a benzodiazole ring, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-N-[2-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indazole and benzodiazole intermediates, followed by their coupling with a pyrrolidine derivative. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(1H-INDAZOL-3-YL)-N-[2-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-(1H-INDAZOL-3-YL)-N-[2-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-N-[2-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-INDAZOL-3-YL)-N-[2-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE stands out due to its unique combination of indazole, benzodiazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22N6O2/c1-14-24-18-8-4-5-9-19(18)27(14)11-10-23-22(30)15-12-20(29)28(13-15)21-16-6-2-3-7-17(16)25-26-21/h2-9,15H,10-13H2,1H3,(H,23,30)(H,25,26)

InChI Key

NPKZVNXIHXFIFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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